molecular formula C35H29N5 B8092380 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B8092380
M. Wt: 519.6 g/mol
InChI Key: APPVMXCHSLHBIP-YRCZKMHPSA-N
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Description

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two imidazole rings attached to a pyridine core. The presence of chiral centers in the imidazole rings adds to the compound’s complexity and potential for stereoselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the condensation of 2,6-diaminopyridine with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
  • 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
  • 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine

Uniqueness

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine stands out due to its imidazole rings, which provide distinct chemical reactivity and biological activity compared to oxazoline or oxazole derivatives. The presence of chiral centers also adds to its potential for stereoselective applications in synthesis and catalysis.

Properties

IUPAC Name

2,6-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPVMXCHSLHBIP-YRCZKMHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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